(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one
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Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its common names and any known synonyms.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could include the raw materials used, the type of reaction, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to how the compound reacts with other substances, and may include reactivity, flammability, and oxidation states.Scientific Research Applications
Synthesis Process and Scalability
The compound (1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one has been synthesized through a scalable route starting from commercially available chiral lactone. This process involves significant improvements over previous methods, including an efficient epimerization/hydrolysis step to avoid tedious purification. The synthesis has been successfully scaled up to produce kilogram quantities, indicating its potential for industrial applications (Maton et al., 2010).
Chemical Transformations
Several studies have focused on the chemical transformations of similar bicyclic compounds, aiming to synthesize novel derivatives with potential scientific applications. These transformations often involve multicomponent cascade reactions, leading to the formation of strained bicyclic products with high diastereoselectivity, indicating their significance as pharmacophores (Kriis et al., 2010). Additionally, the synthesis of chiral bicyclic azetidine derivatives highlights the chemical versatility and potential of these compounds in creating complex molecular structures (Barrett et al., 2002).
Safety And Hazards
Safety and hazard information for a compound includes its toxicity, flammability, and any precautions that should be taken when handling it. This information can often be found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
Future directions could include potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be made to improve its properties or efficacy.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one”, you may need to consult scientific literature or databases for detailed information.
properties
IUPAC Name |
(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-3-5-1-4-2-6(4)7(10)8-5/h4-6,9H,1-3H2,(H,8,10)/t4-,5-,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNYKLGDWGYNBO-HCWXCVPCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2C(=O)NC1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2C(=O)N[C@@H]1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one |
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